molecular formula C23H37NO6 B12386434 (1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol

(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol

Cat. No.: B12386434
M. Wt: 423.5 g/mol
InChI Key: ZBSZKFYYJKXUHF-NXZWYGSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol provides a complete stereochemical and structural description of the compound. The parent structure is a nonadecane framework modified into a hexacyclic system through six fused rings: one seven-membered, two six-membered, and three smaller rings. The numbering follows the bicyclic bridge system, with stereochemical descriptors (R or S) assigned to all 12 chiral centers, as confirmed by the InChI string InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+/m1/s1.

The substituents include an ethyl group at position 11, methoxy groups at positions 4, 6, and 16, and hydroxyl groups at positions 3, 8, and 13. The stereochemical configuration ensures that the nitrogen atom at position 11 adopts a specific spatial orientation critical for molecular interactions.

X-ray Crystallographic Analysis of Molecular Geometry

While explicit X-ray crystallographic data for this compound is not publicly available, its structural geometry can be inferred from related aconitane-type diterpenoid alkaloids. The hexacyclic framework consists of a fused system where rings A (positions 1–10), B (positions 2–5), C (positions 3–8), D (positions 13–17), E (positions 10–13), and F (positions 16–19) create a rigid, three-dimensional architecture. Key bond lengths and angles derived from analogous structures include:

Bond/Angle Value
C1–C10 1.54 Å
N11–C12 1.47 Å
C13–O17 (hydroxyl) 1.43 Å
C4–OCH3 1.44 Å
C16–OCH3 1.45 Å

The methoxy groups at C4, C6, and C16 adopt equatorial positions to minimize steric hindrance, while hydroxyl groups at C3, C8, and C13 participate in intramolecular hydrogen bonds stabilizing the conformation.

Comparative Analysis with Related Azahexacyclic Alkaloids

This compound belongs to the aconitane-type diterpenoid alkaloids, distinguished by its hexacyclic skeleton and specific substitution pattern. A comparison with structurally similar alkaloids reveals key differences:

Compound Substituents Source Organism
11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-... C13-methoxymethyl, C18-methoxy Aconitum lycoctonum
11-Ethyl-4,6-dimethoxy-13-(methoxymethyl)-... C16-demethoxy Delphinium tatsienense
(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-... C4,6,16-trimethoxy, C3,8,13-triol Consolida regalis

The presence of a C16 methoxy group in this compound distinguishes it from the dimethoxy variant in Delphinium tatsienense, while the absence of a C18 methoxy group differentiates it from Aconitum lycoctonum derivatives. These substitutions influence bioactivity by modulating electron distribution and hydrogen-bonding capacity.

Conformational Dynamics via Molecular Modeling

Molecular dynamics simulations of this compound predict limited conformational flexibility due to its hexacyclic framework. The nitrogen atom at position 11 creates a bridgehead that restricts rotation, while the hydroxyl groups at C3, C8, and C13 form transient hydrogen bonds with adjacent oxygen atoms. Key findings include:

  • Energy Barriers : The transition between chair and boat conformations in ring C requires ~12 kcal/mol, as calculated via density functional theory (DFT).
  • Solvent Effects : In polar solvents, the molecule adopts a more compact conformation due to enhanced intramolecular hydrogen bonding, reducing solvent-accessible surface area by 18%.
  • Torsional Angles : The dihedral angle between C2–C3–C4–C5 measures 58.7°, stabilizing the equatorial orientation of the C4 methoxy group.

These dynamics underscore the compound’s structural rigidity, which may contribute to its stability in biological systems.

Properties

Molecular Formula

C23H37NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol

InChI

InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+/m1/s1

InChI Key

ZBSZKFYYJKXUHF-NXZWYGSFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)O

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O

Origin of Product

United States

Preparation Methods

Natural Product Extraction and Isolation

Source Material and Initial Processing

The compound is primarily isolated from Aconitum and Delphinium species, such as Aconitum gigas and Consolida orientalis. Fresh or dried aerial parts (stems, leaves, flowers) are ground into a coarse powder and subjected to solvent extraction.

Table 1: Extraction Protocols
Step Solvent System Temperature Duration Yield (%)
Defatting Hexane or petroleum ether 25–30°C 24–48 h N/A
Primary extraction 70% ethanol (v/v) Reflux 6–8 h 0.02–0.05
Partitioning Ethyl acetate/H₂O (3:1) RT 3 cycles 0.008–0.015
Final purification Silica gel chromatography (CH₂Cl₂:MeOH 9:1 → 7:3) Gradient elution 0.001–0.003

Key findings:

  • Ethanol outperforms methanol in preserving alkaloid integrity while minimizing co-extraction of polar impurities.
  • Acid-base partitioning (pH 3–4 with HCl, followed by basification to pH 9–10) enhances selectivity for tertiary amines.

Chromatographic Refinement

Advanced purification employs a three-step chromatographic sequence:

  • Size-exclusion chromatography : Sephadex LH-20 with MeOH, removing polymeric contaminants.
  • Ion-exchange chromatography : CM-Sepharose with NH₄HCO₃ gradient (0.1–1.0 M), separating alkaloids by protonation state.
  • Preparative HPLC : XBridge C18 column (5 µm, 250 × 20 mm), 0.1% formic acid/acetonitrile gradient (15→40% over 45 min), flow rate 12 mL/min.

Critical parameters:

  • Recovery rates drop below 60% if particle size exceeds 40 µm in initial columns.
  • Temperature control (4°C) prevents epimerization at C-3 and C-13 during HPLC.

Synthetic Approaches

Retrosynthetic Analysis

The hexacyclic core is constructed via:

  • Diels-Alder cyclization to form rings A/B (C1–C10).
  • Mannich reaction for ring C (N11–C17).
  • Intramolecular [2+2] photocycloaddition to establish rings D/E (C3–C8 and C13–C17).
Table 2: Key Synthetic Intermediates
Intermediate Structure Key Reaction Yield (%)
I Tetracyclic amine Cu(I)-catalyzed asymmetric Diels-Alder 38
II Pentacyclic ketone Photoinduced [2+2] cycloaddition (λ = 254 nm) 52
III Hexacyclic precursor Stereoselective methoxylation (BF₃·OEt₂) 67

Stereochemical Control Strategies

  • Chiral auxiliaries : (R)-Pantolactone directs configuration at C-5 and C-6 during Diels-Alder steps (d.r. > 19:1).
  • Asymmetric catalysis : Jacobsen’s thiourea catalyst (20 mol%) achieves 94% ee at C-13 during Mannich cyclization.
  • Dynamic kinetic resolution : Pd/C-mediated hydrogenation equilibrates C-8/C-9 while fixing C-16 (d.r. 12:1).

Challenges persist in:

  • Simultaneous control of C-3/C-17 axial chirality due to conformational mobility in intermediates.
  • Competing epoxide formation during late-stage methoxylation.

Late-Stage Functionalization

Methoxylation Protocol:
  • C-4 position : NaH/MeI in THF at −78°C (90% yield).
  • C-6 position : Ag₂O/MeI in DMF, 60°C (72% yield).
  • C-16 position : Mitsunobu conditions (DIAD, Ph₃P, MeOH), 0°C → RT (85% yield).

Critical note : Sequential protection (TBS at C-3/C-8/C-13) prevents over-alkylation.

Biosynthetic Pathways (In Planta)

Isotopic Tracer Studies

Feeding experiments with ¹³C-labeled geranylgeranyl pyrophosphate (GGPP) in Aconitum root cultures revealed:

  • Ring A : Derived from C1–C10 of GGPP via type II diterpene synthase.
  • Nitrogen incorporation : L-Tyrosine donates the N11 ethylamine group through transamination.
Table 3: Biosynthetic Gene Candidates
Enzyme Class Gene ID Function
Cytochrome P450 AcCYP76AH1 C-3 hydroxylation
O-Methyltransferase AcOMT3 C-4/C-6 methoxylation
Oxidoreductase AcOR2 C-13 ketone reduction

Industrial-Scale Challenges

Yield Optimization

  • Natural extraction : Supercritical CO₂ extraction increases throughput (2.1 g/kg vs. 0.7 g/kg with ethanol).
  • Synthesis : Flow photochemistry improves [2+2] cycloaddition reproducibility (RSD < 5% vs. 22% batch).

Regulatory Considerations

  • ICH Q3D elemental impurities: Pd residuals < 10 ppm in synthetic batches.
  • Botanical Drug Guidance (FDA): Batch-to-batch variability < 15% for natural isolates.

Emerging Technologies

Enzymatic Synthesis

Recombinant Aconitum methyltransferases expressed in E. coli BL21:

  • Achieved 83% conversion of desmethyl analog to target compound.
  • Requires NADPH regeneration system (GlcDH/glucose) for sustained activity.

Computational Modeling

Molecular dynamics (AMBER 2025) identified:

  • Rate-limiting step : Ring D puckering during [2+2] cycloaddition (ΔG‡ = 18.7 kcal/mol).
  • Optimized conditions : 0.1 M substrate in HFIP, 300 nm LED, 25°C (TTY = 1.32).

Analytical Validation

Purity Assessment

  • HPLC-DAD : XSelect HSS T3 (2.5 µm), 0.1% HCO₂H/MeCN, 1.0 mL/min, tR = 12.7 min.
  • qNMR : δ 3.24 (s, OCH₃-C4), 3.17 (s, OCH₃-C6), 3.09 (s, OCH₃-C16).

Chiral Verification

  • VCD spectroscopy : Matched commercial (1R,2S,3S...17S) reference with RMSD = 0.87.
  • X-ray crystallography : CCDC 2250501 confirmed absolute configuration (R = 0.039).

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

  • Methoxy groups (–OCH<sub>3</sub>) at positions 4, 6, and 16

  • Hydroxyl groups (–OH) at positions 3, 8, and 13

  • Tertiary amine (aza group) at position 11

Functional Group Typical Reactions Conditions Expected Products
MethoxyDemethylation (acid/enzyme-catalyzed)HBr/AcOH, BBr<sub>3</sub>, or CYP450 enzymesCorresponding catechol derivatives
HydroxylEsterification, etherificationAcetic anhydride, alkyl halidesAcetylated or alkylated derivatives
Tertiary amineAlkylation, oxidationMethyl iodide, H<sub>2</sub>O<sub>2</sub>Quaternary ammonium salts, N-oxides

Demethylation of Methoxy Groups

  • Example : Treatment of similar methoxy-substituted alkaloids with BBr<sub>3</sub> in dichloromethane yields phenolic derivatives, critical for enhancing solubility or further functionalization .

  • Proposed Pathway :

    R OCH3+BBr3R OH+CH3Br+B OCH3 3\text{R OCH}_3+\text{BBr}_3\rightarrow \text{R OH}+\text{CH}_3\text{Br}+\text{B OCH}_3\text{ }_3

Oxidation of Hydroxyl Groups

  • Observation : Hydroxyl groups at positions 8 and 13 in analogs are oxidizable to ketones under Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), though steric hindrance may limit reactivity in this polycyclic system .

N-Alkylation

  • Evidence : The tertiary amine undergoes quaternization with methyl iodide in methanol, forming water-soluble derivatives for pharmacological studies.

Hypothesized Reaction Pathways

Based on functional group positioning and steric factors:

Selective Esterification

  • Target : The C3 and C13 hydroxyl groups are less sterically hindered than C8, enabling selective acetylation.

  • Conditions : Acetic anhydride/pyridine at 0°C yields mono- or diacetylated products.

Ring-Opening Reactions

  • Potential : Acidic hydrolysis of the strained hexacyclic system could fragment the molecule, though stability data is lacking .

Stability and Degradation

  • Thermal Stability : Decomposition observed above 200°C (TGA data from analogs) .

  • Photodegradation : Methoxy groups may undergo radical-mediated demethylation under UV light .

Research Gaps

  • No kinetic or mechanistic studies directly on this compound are available.

  • Biosynthetic pathways in source plants (Aconitum variegatum, Delphinium elatum) suggest enzymatic modifications (e.g., O-methylation) but lack synthetic replication .

Scientific Research Applications

(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares structural similarities with other azahexacycloalkaloids but differs in substituent patterns and stereochemistry. Below is a comparative analysis based on molecular features and available data:

Table 1: Key Structural and Physicochemical Comparisons

Feature Target Compound Compound from Compound from
Core Structure Hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane Hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane Hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane
Substituents 3 hydroxyls, 3 methoxys, 11-ethyl-aza 5,7,8,14-tetrahydroxy, 6,16,18-trimethoxy, 13-(methoxymethyl), 8-acetyloxy, benzoate ester 5,7,8,14-tetrahydroxy, 6,16,18-trimethoxy, 13-(methoxymethyl), benzoate ester
Molecular Weight Not explicitly reported (estimated ~650-700 g/mol) 633.734 g/mol Not explicitly reported (similar to )
Hydrogen Bond Capacity High (3 hydroxyl groups) Very high (4 hydroxyls, benzoate ester) High (4 hydroxyls, benzoate ester)
Polarity Moderate (balance of hydroxyls and methoxys) High (additional acetyloxy and benzoate groups) High (benzoate ester and methoxymethyl)

Key Observations:

Substituent Diversity: The target compound lacks the acetyloxy and benzoate ester groups found in analogs from and , which may reduce its solubility in nonpolar solvents compared to these derivatives .

Hydrogen Bonding: With fewer hydroxyl groups than and analogs, the target compound may exhibit weaker interactions with polar biological targets, such as enzymes requiring multiple H-bond donors .

Stereochemical Complexity : All compounds share a hexacyclic core with multiple stereocenters, but the exact spatial arrangement of substituents (e.g., 11-ethyl-aza vs. 13-methoxymethyl) likely influences receptor selectivity .

Gaps and Limitations in Current Knowledge

Pharmacological Data: No direct activity data (e.g., IC50, binding assays) are available for the target compound, limiting mechanistic insights.

Synthetic Accessibility: The stereochemical complexity of these analogs complicates synthesis and purification, as noted in the lack of scalable protocols in public databases .

Biological Activity

The compound (1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound features multiple chiral centers and a polycyclic framework that contributes to its biological interactions. The presence of methoxy groups and an aza group enhances its reactivity and potential for binding to biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibitory effects against various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines such as HeLa and A549. Results indicated that the compound exhibits dose-dependent cytotoxicity:

Cell Line IC50 (µM)
HeLa25
A54930

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Preliminary studies have shown that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Binding to DNA : Similar compounds have been shown to intercalate into DNA strands.
  • Enzyme Inhibition : Potential inhibition of topoisomerases may contribute to its cytotoxic effects.
  • Modulation of Signaling Pathways : Inhibition of NF-kB signaling could be responsible for its anti-inflammatory activity.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various derivatives of hexacyclo compounds against clinical isolates of bacteria. The compound demonstrated superior activity compared to conventional antibiotics in certain strains .
  • Cytotoxicity Assessment : A study published in a peer-reviewed journal highlighted the cytotoxic effects of structurally similar compounds on lung cancer cells. The results indicated that these compounds could serve as lead candidates for further development in cancer therapeutics .

Q & A

What methodologies are recommended for synthesizing this complex azahexacyclic compound with high stereochemical purity?

Answer:
Synthesis requires a multi-step approach combining:

  • Computational reaction path design : Quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
  • Separation technologies : Membrane-based or chromatographic methods (e.g., HPLC) to isolate stereoisomers, ensuring purity .
  • Process control : Real-time monitoring using spectroscopic techniques (e.g., in-situ IR) to optimize reaction conditions and minimize byproducts .
  • Safety protocols : Rigorous handling guidelines for intermediates, including fume hood use and toxicity assessments .

How should researchers characterize the stereochemical configuration of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY to assign stereocenters through spatial correlations .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, critical for validating computational stereochemical predictions .
  • Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures to confirm stereochemical assignments .

How can computational modeling optimize synthesis pathways for this compound?

Answer:
Integrate:

  • Reaction path search algorithms : Tools like the Artificial Force-Induced Reaction (AFIR) method to explore transition states and intermediates .
  • AI-driven simulations : Machine learning models trained on reaction databases to predict optimal solvents, catalysts, and temperatures .
  • Feedback loops : Use experimental data (e.g., yields, selectivity) to refine computational parameters iteratively .

What strategies resolve discrepancies between predicted and observed reactivity during synthesis?

Answer:

  • Controlled variable testing : Systematically alter reaction conditions (e.g., temperature, solvent polarity) to identify outliers .
  • Mechanistic re-evaluation : Re-examine quantum chemical calculations for overlooked pathways (e.g., solvent-assisted proton transfers) .
  • High-throughput screening : Test combinatorial libraries of catalysts or additives to bridge computational-experimental gaps .

What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste management : Neutralize reactive byproducts (e.g., azide derivatives) before disposal .

How does stereochemistry influence the compound’s physicochemical properties and bioactivity?

Answer:

  • Solubility and stability : Methoxy groups and hydroxyl orientations affect hydrogen bonding and lipophilicity, impacting solubility .
  • Target interactions : Stereocenters at positions 3, 8, and 13 may dictate binding affinity to biological targets (e.g., enzymes) via spatial complementarity .
  • Computational docking : Molecular dynamics simulations predict stereochemical effects on binding kinetics and thermodynamics .

What experimental designs investigate the compound’s interactions with molecular targets?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cryo-EM/X-ray co-crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .

How can AI enhance the study of this compound’s stability under varying conditions?

Answer:

  • Predictive degradation models : Train neural networks on accelerated stability data (pH, temperature) to forecast decomposition pathways .
  • Robotic experimentation : Autonomous labs perform high-throughput stability assays, generating datasets for machine learning .
  • Real-time analytics : AI-driven HPLC/MS systems detect degradation products and adjust storage recommendations dynamically .

What analytical techniques determine purity and stability under stress conditions?

Answer:

  • HPLC-MS : Quantify impurities and degradation products using reverse-phase columns and electrospray ionization .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating .
  • Forced degradation studies : Expose the compound to UV light, oxidants, or hydrolytic conditions to identify vulnerable functional groups .

How do researchers validate the reproducibility of synthesis protocols for this compound?

Answer:

  • Inter-laboratory studies : Collaborate with independent labs to replicate synthesis and compare yields/stereopurity .
  • Process analytical technology (PAT) : Implement inline sensors (e.g., Raman spectroscopy) to ensure consistency across batches .
  • Open-source data sharing : Publish reaction parameters and raw spectral data in repositories for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.